N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O/c1-14-7-8-15(2)23(14)19-6-4-3-5-17(19)13-22-20(24)16-9-11-18(21)12-10-16/h3-12H,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGHBKCKRNVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis and Intermediate Formation
The synthesis begins with the preparation of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a key intermediate. As demonstrated in, methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS: 83935-44-8) undergoes hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol (MeOH)/water (H₂O) solvent system (ratio: 8 mL total, 20°C, overnight). This step achieves a 70% yield of the carboxylic acid intermediate, confirmed by LCMS (M+H: 216) and ¹H NMR spectroscopy.
Reaction Conditions:
| Reagent | Quantity | Solvent System | Temperature | Time |
|---|---|---|---|---|
| LiOH | 126 mg | THF/MeOH/H₂O (8 mL) | 20°C | 12 h |
Conversion to Benzylamine
The carboxylic acid is subsequently converted to the benzylamine derivative via a Curtius rearrangement or reduction of a nitrile intermediate. For example, treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with ammonium hydroxide to form the amide. Reduction using lithium aluminum hydride (LiAlH₄) yields the primary amine:
$$
\text{2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}3} \text{Amide} \xrightarrow{\text{LiAlH}_4} \text{Benzylamine}
$$
Key Characterization Data:
- LCMS (M+H): 215 (theoretical: 215.25 g/mol)
- ¹H NMR (CDCl₃): δ 8.11 (d, J = 7.2 Hz, 1H), 5.92 (s, 2H pyrrole-H), 1.96 (s, 6H, CH₃).
Amide Bond Formation with 4-Fluorobenzoic Acid
Activation of 4-Fluorobenzoic Acid
The carboxylic acid group of 4-fluorobenzoic acid (CAS: 456-22-4) is activated using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive intermediate for nucleophilic attack by the benzylamine:
$$
\text{4-Fluorobenzoic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester}
$$
Coupling Reaction
The activated ester reacts with 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzylamine in the presence of a base (e.g., triethylamine, TEA) to form the target carboxamide:
$$
\text{Active ester} + \text{Benzylamine} \xrightarrow{\text{TEA}} \text{N-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide}
$$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Coupling Reagent | EDC (1.2 equiv) |
| Additive | HOBt (1.1 equiv) |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 24 h |
Yield: 65–72% (crude), purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with 4-fluoroaniline using sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{Benzaldehyde} + \text{4-Fluoroaniline} \xrightarrow{\text{NaBH₃CN}} \text{Target compound}
$$
Challenges: Lower yields (~50%) due to competing imine formation.
Solid-Phase Synthesis
For high-throughput applications, Wang resin-bound 4-fluorobenzoic acid is coupled with the benzylamine derivative under microwave-assisted conditions (50°C, 30 min), achieving 80% purity post-cleavage.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.54 (t, J = 7.6 Hz, 1H, Ar-H), 7.28 (d, J = 7.2 Hz, 1H, Ar-H), 5.92 (s, 2H, pyrrole-H), 4.62 (s, 2H, CH₂), 1.96 (s, 6H, CH₃).
- LCMS (ESI+): m/z 367.2 [M+H]⁺ (theoretical: 367.42 g/mol).
- IR (KBr): 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 min.
Industrial and Pharmacological Relevance
The 2,5-dimethylpyrrole moiety, as highlighted in, enhances metabolic stability and binding affinity in therapeutic agents. The fluorinated aromatic ring improves membrane permeability, making this compound a candidate for drug development.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzene moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural Analogues
(a) 4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]}propanamide (Compound 19, )
- Core structure : Contains a 2,5-dimethylpyrrole group but differs in the linker and substituents.
- Linker : Propanamide chain instead of benzyl.
- Aromatic group : Sulfamoylphenyl (SO₂NH₂-phenyl) vs. 4-fluorobenzene.
- Synthesis : Reacted hydrazide with 2,5-hexanedione in acetic acid (10-minute reaction time).
- Spectroscopy : 13C-NMR peaks at 10.91 ppm (CH₃ groups on pyrrole) and 102.84–126.69 ppm (pyrrole ring carbons) .
(b) 1-(2,6-Diethylphenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide (Compound 7, )
- Core structure : Pyrrolidine-3-carboxamide core with a 2,5-dimethylpyrrole substituent.
- Aromatic group : 2,6-Diethylphenyl vs. 4-fluorobenzene.
- Synthesis: Reacted acid anhydride with hexanedione in 2-propanol and acetic acid (92% yield).
Comparative Analysis Table
Key Differences and Implications
Aromatic Substituent Effects :
- The 4-fluoro group in the target compound likely enhances lipophilicity and metabolic stability compared to the sulfamoyl group in Compound 19 or the diethylphenyl group in Compound 7 .
Synthetic Efficiency :
- Compound 7 achieved a 92% yield under optimized conditions (hexanedione in acetic acid), suggesting that similar diketone-based reactions could be viable for synthesizing the target compound .
Spectroscopic Signatures :
- The 13C-NMR peaks for Compound 19’s pyrrole ring (102–127 ppm) provide a reference for verifying the target compound’s structure if synthesized .
Biological Activity
N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide (commonly referred to as MPPB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biotechnology. This article explores its biological activity, focusing on its effects on cell growth, metabolism, and specific applications in monoclonal antibody production.
- Molecular Formula : C20H19FN2O
- Molecular Weight : 322.376 g/mol
- CAS Number : 11527406
Research indicates that MPPB exerts its biological effects primarily through modulation of cellular metabolism and growth. Notably, it has been shown to:
- Suppress cell growth while enhancing glucose uptake and ATP production in various cell lines .
- Influence the glycosylation patterns of proteins, which is crucial for the quality of therapeutic antibodies .
Effects on Monoclonal Antibody Production
A significant study assessed MPPB's impact on the production of monoclonal antibodies (mAbs) in recombinant Chinese Hamster Ovary (rCHO) cells. The findings highlighted several key outcomes:
- Increased mAb Production : MPPB treatment resulted in a 1.5-fold increase in mAb concentration compared to control conditions, achieving a final concentration of 1,098 mg/L .
- Enhanced Cell-Specific Productivity : The cell-specific productivity under MPPB conditions was significantly higher (11 pg/cell/day) compared to controls (7.1 pg/cell/day) .
- Viability Maintenance : Despite lower viable cell densities in treated cultures, MPPB maintained cell viability longer than control conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the 2,5-dimethylpyrrole moiety is critical for the activity of MPPB. Variations in this structure were evaluated to assess their impact on productivity and viability:
| Compound Structure | Relative Productivity Increase | Viability (%) |
|---|---|---|
| MPPB | 125% | 80% |
| 2,5-Dimethylpyrrole | 220% | >50% |
| Other Alkyl Pyrroles | <50% | <50% |
These results suggest that modifications to the pyrrole structure can significantly influence both productivity and cellular health during antibody production processes.
Case Study 1: Monoclonal Antibody Production
In a controlled study involving rCHO cells treated with MPPB, researchers observed enhanced mAb production metrics. Key performance indicators included:
- Cell Density : Increased from 6 million cells/mL to over 14 million cells/mL.
- Glycan Profile Modification : MPPB altered the N-glycan profile favorably, which is essential for therapeutic efficacy and stability of mAbs .
Case Study 2: Metabolic Profiling
Further investigations into the metabolic pathways affected by MPPB revealed:
Q & A
Advanced Research Question
- Fed-batch setup : Maintain glucose >1 g/L with periodic supplementation (days 4, 6, 8). Monitor lactate accumulation to avoid pH shifts .
- Metabolic profiling : Use LC-MS to quantify intracellular ATP and correlate with qp.
- Time-course analysis : Add the compound at day 0 and sample at day 3–4 to capture peak productivity .
What methodologies elucidate target binding interactions of this compound?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., kinases) to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for fluorobenzene derivatives.
- Cryo-EM : Resolve binding conformations in membrane protein complexes (e.g., ion channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
